
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a 4-bromophenyl group, a cyclohexylmethyl group, and a methyl group
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the 4-bromophenyl group: This step can involve a substitution reaction where a bromine atom is introduced to the phenyl ring.
Attachment of the cyclohexylmethyl group: This can be done through alkylation reactions, where the cyclohexylmethyl group is attached to the nitrogen atom of the amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects, such as its role as an antidepressant or antipsychotic agent, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-N-methylcyclopropanamine: Lacks the cyclohexylmethyl group, which may affect its binding affinity and biological activity.
1-(4-Chlorophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropanamine: The substitution of bromine with chlorine can lead to differences in reactivity and potency.
1-(4-Bromophenyl)-N-(cyclohexylmethyl)cyclopropanamine: Lacks the methyl group on the nitrogen atom, which may influence its solubility and pharmacokinetics.
Propriétés
Formule moléculaire |
C17H24BrN |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-(cyclohexylmethyl)-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C17H24BrN/c1-19(13-14-5-3-2-4-6-14)17(11-12-17)15-7-9-16(18)10-8-15/h7-10,14H,2-6,11-13H2,1H3 |
Clé InChI |
JQZLOPISIDJDMS-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CCCCC1)C2(CC2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



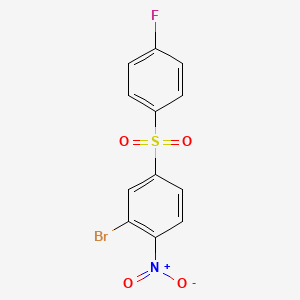
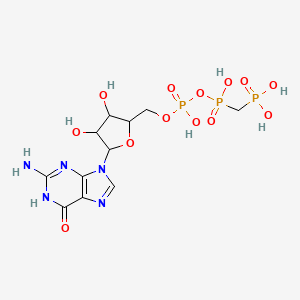
![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
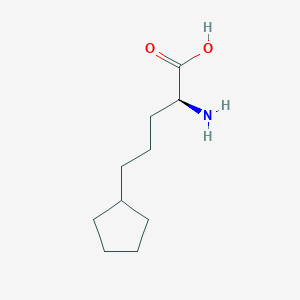
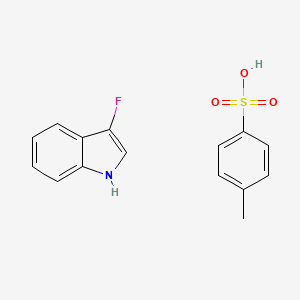
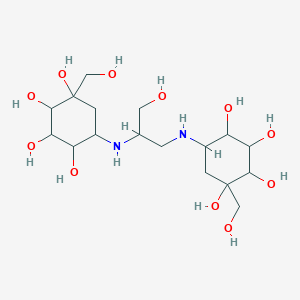
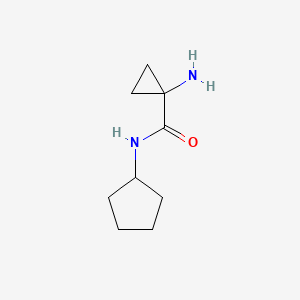
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)



